![molecular formula C29H41N12O24P3 B14688066 [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 34607-23-3](/img/structure/B14688066.png)

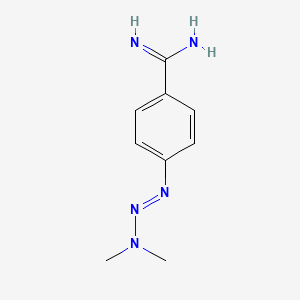

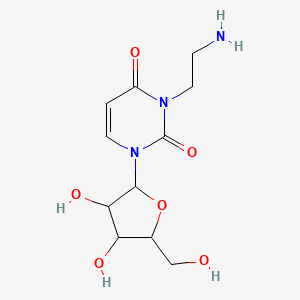

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Poly(G,I).poly© is a synthetic analog of double-stranded RNA, composed of polyguanylic acid (poly(G)) and polyinosinic acid (poly(I)) paired with polycytidylic acid (poly©). This compound is known for its ability to mimic viral RNA, making it a valuable tool in immunological research and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Poly(G,I).poly© is synthesized through the polymerization of guanylic acid and inosinic acid to form poly(G) and poly(I), respectively. These polymers are then hybridized with polycytidylic acid (poly©) to form the double-stranded structure. The synthesis involves the use of polyribonucleotide nucleotidyltransferase (PNPase) to achieve the desired nucleotide lengths .

Industrial Production Methods

In industrial settings, the production of Poly(G,I).poly© involves large-scale enzymatic synthesis followed by purification processes to ensure the absence of contaminants such as endotoxins. The product is typically lyophilized for stability and ease of storage .

Analyse Des Réactions Chimiques

Types of Reactions

Poly(G,I).poly© primarily undergoes polymerization reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable double-stranded RNA structure .

Common Reagents and Conditions

The synthesis of Poly(G,I).poly© involves reagents such as polyribonucleotide nucleotidyltransferase and physiological water (NaCl 0.9%). The reaction conditions are carefully controlled to maintain the integrity of the double-stranded RNA structure .

Major Products Formed

The major product formed from the synthesis of Poly(G,I).poly© is the double-stranded RNA analog itself, which is used in various research and therapeutic applications .

Applications De Recherche Scientifique

Poly(G,I).poly© has a wide range of applications in scientific research:

Immunology: It is used as an immunostimulant to mimic viral infections and study immune responses.

Cancer Research: Poly(G,I).poly© has been shown to inhibit the growth of tumor cells and induce apoptosis in malignant cells.

Vaccine Development: It is used as an adjuvant in vaccine formulations to enhance immune responses.

Gene Therapy: Poly(G,I).poly© is used to activate dendritic cells for the induction of antigen-specific T cells in cancer immunotherapy trials.

Mécanisme D'action

Poly(G,I).poly© exerts its effects by interacting with toll-like receptor 3 (TLR3) on the endosomal membrane of immune cells such as B-cells, macrophages, and dendritic cells. This interaction leads to the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in the production of type I interferons and other cytokines . Additionally, Poly(G,I).poly© can bind to cytoplasmic receptors such as melanoma differentiation-associated protein 5 (MDA-5) and retinoic acid-inducible gene I (RIG-I), further amplifying the immune response .

Comparaison Avec Des Composés Similaires

Poly(G,I).poly© is similar to other synthetic double-stranded RNA analogs such as polyinosinic:polycytidylic acid (poly(I:C)) and its derivatives like poly-ICLC. These compounds share the ability to mimic viral RNA and activate immune responses through TLR3, MDA-5, and RIG-I pathways . Poly(G,I).poly© is unique in its specific composition of polyguanylic acid and polyinosinic acid paired with polycytidylic acid, which may confer distinct immunological properties and applications .

List of Similar Compounds

- Polyinosinic:polycytidylic acid (poly(I:C))

- Poly-ICLC (a stabilized form of poly(I:C))

- Polyadenylic:polyuridylic acid (poly(A:U))

Poly(G,I).poly© stands out due to its unique composition and the specific immune pathways it activates, making it a valuable tool in both research and therapeutic contexts.

Propriétés

Numéro CAS |

34607-23-3 |

|---|---|

Formule moléculaire |

C29H41N12O24P3 |

Poids moléculaire |

1034.6 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O8P.C10H13N4O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,10-;4-,6-,7-,8-/m111/s1 |

Clé InChI |

UJAUQOZBUOUCDO-WOKDYRKUSA-N |

SMILES isomérique |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)

![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)

![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)